molecular formula C11H15NO2 B3285309 3-(4-Methoxyphenoxy)pyrrolidine CAS No. 801186-82-3

3-(4-Methoxyphenoxy)pyrrolidine

Cat. No.: B3285309
CAS No.: 801186-82-3
M. Wt: 193.24 g/mol
InChI Key: LOZZTKQZMOFMBP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)pyrrolidine: is a chemical compound with the molecular formula C11H15NO2. It is characterized by a pyrrolidine ring substituted with a 4-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(4-Methoxyphenoxy)pyrrolidine typically begins with 4-methoxyphenol and pyrrolidine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of 4-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Methoxyphenoxy)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts for organic reactions.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Comparison with Similar Compounds

    3-(4-Hydroxyphenoxy)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a methoxy group.

Uniqueness:

Properties

IUPAC Name

3-(4-methoxyphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZZTKQZMOFMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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